molecular formula C8H18O3 B587998 Triethyl Orthoacetate-d3 CAS No. 97419-13-1

Triethyl Orthoacetate-d3

Cat. No. B587998
CAS RN: 97419-13-1
M. Wt: 165.247
InChI Key: NDQXKKFRNOPRDW-GKOSEXJESA-N
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Description

Triethyl Orthoacetate-d3 is an organic compound with the formula CH3C(OC2H5)3 . It is the ethyl orthoester of acetic acid and is a colorless oily liquid . It is used in organic synthesis for acetylation and is also used in the Johnson-Claisen rearrangement .


Synthesis Analysis

Orthoesters were first synthesized via nucleophilic the substitution reaction of chloroform with alkoxides by Williamson and Kay in 1854 . Triethyl orthoacetate can be used for the synthesis of ordered mesoporous carbons for catalysis, electrochemistry, and hydrogen storage applications .


Molecular Structure Analysis

The molecular formula of Triethyl Orthoacetate-d3 is C8H18O3 . Its average mass is 162.227 Da and its monoisotopic mass is 162.125595 Da .


Chemical Reactions Analysis

Triethyl Orthoacetate-d3 is a valuable and efficient substrate to perform various classes of two-component and multi-component organic reactions . It is used in the Johnson-Claisen rearrangement and has been studied in detail for three-component reactions with benzylamines, 3-amino-1,2,4-triazole, and diamines .


Physical And Chemical Properties Analysis

Triethyl Orthoacetate-d3 is a colorless oily liquid with a density of 0.885 g/mL . It has a boiling point of 142 °C . The compound is the ethyl orthoester of acetic acid .

Scientific Research Applications

1. Synthesis of Tri-(pyrrol-2-yl)alkanes

Triethyl orthoacetate, among other orthoesters, reacts with pyrrole and chloroacetic acid to yield moderate amounts of tri-(pyrrol-2-yl)alkanes, showcasing its role in the synthesis of complex organic structures (Reese & Yan, 2001).

2. Gas-phase Elimination Kinetics

The pyrolysis of triethyl orthoacetate in a static system reveals the kinetics of its elimination reactions. These reactions are unimolecular and homogeneous, following a first-order rate law. The process leads to the formation of ethanol, ethylene, and the corresponding ethyl ester, providing insights into its thermal decomposition mechanisms (Márquez et al., 2008).

3. Esterification in Ionic Liquid

Triethyl orthoacetate demonstrates its versatility in the esterification of carboxylic and phosphonic acids under neutral conditions in an ionic liquid. This method is not only operationally simple and efficient but also environmentally friendly, producing high yields of the corresponding esters (Yoshino, Imori, & Togo, 2006).

4. Concurrent Esterification and N-acetylation

In the presence of triethyl orthoacetate, amino acids like L-proline and L-phenylalanine undergo concurrent esterification and N-acetylation. This reaction, which only requires one equivalent of triethyl orthoacetate in refluxing toluene, offers unexpected mechanistic insights, highlighting the compound's potential in complex organic reactions (Gibson et al., 2010).

Safety And Hazards

Triethyl Orthoacetate-d3 is a flammable liquid and vapor that can cause skin and eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

1,1,1-trideuterio-2,2,2-triethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3/c1-5-9-8(4,10-6-2)11-7-3/h5-7H2,1-4H3/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQXKKFRNOPRDW-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858521
Record name 1,1,1-Triethoxy(~2~H_3_)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethyl Orthoacetate-d3

CAS RN

97419-13-1
Record name 1,1,1-Triethoxy(~2~H_3_)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

410 g (10 moles) of acetonitrile and 483 g (10.5 moles) of ethanol are dissolved in 900 g of decaline and the mixture is cooled to -10° C. With stirring, 383 g (10.5 moles) of anhydrous hydrogen chloride is introduced directly into the solution. The HCl introduction period amounts to 80 minutes, the temperature increasing, despite continued refrigeration, to +7° C. After completion of the HCl introduction, the temperature is raised to 30° C.; after 2.5 hours the imidoethyl ester hydrochloride crystallizes out; then stirring is continued at 30° C. for another 11 hours. 1150 grams of ethanol (25 moles) is then added to the solution and it is neutralized against methyl red with 115 g of a 20% solution of sodium ethylate in ethanol. After the neutralization, the temperature is raised to 35° C. and the mixture is stirred for 5 hours. After it has been chilled to 10° C., the ammonium chloride is centrifuged out and washed with decaline. The combined filtrates are treated, after chloride determination (titration with AgNO3), with an appropriate excess of sodium ethanolate (35 g of 20% solution of sodium ethanolate in ethanol). The filtrate thus treated is distilled in vacuo in a packed column. 1414 g of triethyl orthoacetate (B.P. 66°-68° C. at 41 Torr) is obtained (8.73 moles= 87.3% with respect to acetonitrile input and 91.2% with respect to reacted acetonitrile). After the acetamide has been filtered out of the sump phase, the decaline thus purified can be reused.
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